molecular formula C17H11FN4OS B2383791 6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-25-9

6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2383791
CAS No.: 1049439-25-9
M. Wt: 338.36
InChI Key: NOIDBYCQFYORAV-UHFFFAOYSA-N
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Description

“6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been described in various studies . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Analysis

  • A related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, demonstrates the potential of imidazo[2,1-b]thiazole derivatives in organic chemistry. The synthesis involved various reactions including ring closure, Suzuki reaction, hydrolysis, and amidation. The compound's structure was confirmed using techniques like FT-IR, NMR spectroscopy, MS, and X-ray diffraction. Density Functional Theory (DFT) was applied for further molecular structure analysis, indicating a strong correlation between the DFT-optimized structure and the X-ray diffraction crystal structure (Qin et al., 2019).

Anticancer Properties

  • Imidazo[2,1-b]thiazole derivatives have been explored for their anticancer properties. A study on compounds with a 3-fluorophenyl group at the 6 position of imidazo[2,1-b]thiazole demonstrated cytotoxic activity against colon cancer and melanoma cell lines. Certain compounds in this study showed superior activity compared to the control drug sorafenib, particularly against wild type BRAF and v600e BRAF mutations, indicating their potential as anticancer agents (Abdel‐Maksoud et al., 2019).

Antitubercular Activity

  • The antitubercular activity of 6-substituted imidazo[1,2-a]pyridine derivatives has been investigated. Specifically, compounds with a phenyl or 4-fluorophenyl group at the 2 position of the thiazole nucleus showed promising antitubercular activity against Mycobacterium smegmatis, demonstrating the potential of these compounds in tuberculosis treatment (Abhale et al., 2016).

Antiviral Properties

  • Imidazo[2,1-b]thiazole derivatives have been evaluated for their antiviral properties. In a study reviewing various antiviral drug discoveries, the focus was on compounds like {5-[(4-bromophenylmethyl]-2-phenyl-5H-imidazo[4,5-c]pyridine}, indicating the relevance of imidazo[1,2-a]pyridine derivatives in antiviral research (De Clercq, 2009).

Potential as Potassium-Competitive Acid Blockers

  • Imidazo[1,2-a]pyridines have been identified as promising candidates for development as potassium-competitive acid blockers (P-CABs), which can be relevant for gastrointestinal disorders. The influence of various substituents on biological activity and physicochemical properties has been examined, indicating the potential of these compounds in pharmaceutical applications (Palmer et al., 2007).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole makes it a promising area for future research . More efforts are required from the medicinal chemists for the development of more efficient and safer anticancer agents .

Properties

IUPAC Name

6-(4-fluorophenyl)-N-pyridin-3-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4OS/c18-12-5-3-11(4-6-12)14-9-22-15(10-24-17(22)21-14)16(23)20-13-2-1-7-19-8-13/h1-10H,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIDBYCQFYORAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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